molecular formula C9H11N5 B13252992 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13252992
M. Wt: 189.22 g/mol
InChI Key: RXUSNPWTUQLBOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that contains both pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of 5-methylpyridin-3-ylmethyl chloride with sodium azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-3-pyridinylmethanol: Similar in structure but lacks the triazole ring.

    1-[(3-Methylpyridin-2-yl)methyl]piperazine: Contains a piperazine ring instead of a triazole ring.

    1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine: Contains a pyrrole ring and a sulfonyl group

Uniqueness

1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to the presence of both pyridine and triazole rings, which confer specific chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

1-[(5-methylpyridin-3-yl)methyl]triazol-4-amine

InChI

InChI=1S/C9H11N5/c1-7-2-8(4-11-3-7)5-14-6-9(10)12-13-14/h2-4,6H,5,10H2,1H3

InChI Key

RXUSNPWTUQLBOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CN2C=C(N=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.